molecular formula C8H6BF5O3 B599690 [3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid CAS No. 160483-71-6

[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid

Cat. No.: B599690
CAS No.: 160483-71-6
M. Wt: 255.935
InChI Key: UIKMLVDAPAHIPY-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of [3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid typically involves the reaction of 3,5-difluoro-4-(2,2,2-trifluoroethoxy)phenyl bromide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere with a base like potassium carbonate in a solvent such as dimethylformamide . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.

Chemical Reactions Analysis

[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid primarily undergoes the following types of reactions:

Mechanism of Action

The mechanism of action of [3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium, followed by reductive elimination to form the coupled product . The molecular targets and pathways involved include the palladium catalyst and the boron reagent.

Comparison with Similar Compounds

Similar compounds to [3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid include:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct electronic and steric properties, making it a valuable reagent in various synthetic applications.

Properties

IUPAC Name

[3,5-difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF5O3/c10-5-1-4(9(15)16)2-6(11)7(5)17-3-8(12,13)14/h1-2,15-16H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKMLVDAPAHIPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)OCC(F)(F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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